molecular formula C9-H6-N2-O2 B1148605 Tolylene Diisocyanate (MIX OF ISOMERS) CAS No. 26471-62-5

Tolylene Diisocyanate (MIX OF ISOMERS)

Cat. No.: B1148605
CAS No.: 26471-62-5
M. Wt: 174.16
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Description

Tolylene diisocyanate is an organic compound with the formula CH₃C₆H₃(NCO)₂. It is a mixture of isomers, primarily toluene-2,4-diisocyanate and toluene-2,6-diisocyanate. This compound is widely used in the production of polyurethanes, which are versatile polymers employed in various applications such as foams, coatings, adhesives, and elastomers .

Mechanism of Action

Target of Action

The primary targets of 2,4-Diisocyanato-1-methylbenzene, also known as Tolylene Diisocyanate (MIX OF ISOMERS) or TOLUENE DIISOCYANATE, are proteins, specifically those containing amino or hydroxyl groups . The compound is highly reactive and can interact with these groups to form carbamate, urea, biuret, isocyanurate, and other compounds .

Mode of Action

2,4-Diisocyanato-1-methylbenzene interacts with its targets through a process of covalent binding . This interaction involves the isocyanate groups in the compound reacting with amino or hydroxyl groups, for example, of proteins . This reaction can affect many different biological processes . The immunological mechanism involves the spontaneous reaction of the compound with endogenous proteins, leading to the formation of specific antibodies against the altered proteins .

Biochemical Pathways

The biochemical pathways affected by 2,4-Diisocyanato-1-methylbenzene primarily involve the formation of carbamate, urea, biuret, isocyanurate, and other compounds . These reactions can lead to changes in the physicochemical properties of the raw material .

Pharmacokinetics

It is known that the compound is highly reactive and may inactivate tissue biomolecules by covalent binding . The onset of symptoms may be delayed for 4 to 8 hours .

Result of Action

The molecular and cellular effects of 2,4-Diisocyanato-1-methylbenzene’s action are primarily related to its reactivity. The compound can cause symptoms in the eyes and airways, including a reduction in the respiration rate and dyspnoea . It has sensitizing effects on the airways and can cause isocyanate asthma in the form of an obstructive respiratory disease, and unspecific bronchial hyperreactivity and, in rare cases, allergic alveolitis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Diisocyanato-1-methylbenzene. It is combustible only at high temperatures, but burns to produce toxic gases (cyanides and nitrogen oxides) . It is volatile, producing toxic concentrations at room temperature .

Biochemical Analysis

Biochemical Properties

Tolylene Diisocyanate (MIX OF ISOMERS) plays a significant role in biochemical reactions, particularly in the formation of polyurethane polymers. The isocyanate groups in Tolylene Diisocyanate react with hydroxyl groups to form carbamate (urethane) links . This reaction is catalyzed by various enzymes, including urease and esterase, which facilitate the formation of stable urethane bonds. Additionally, Tolylene Diisocyanate interacts with proteins and other biomolecules, leading to the formation of protein adducts. These interactions can result in the modification of protein function and structure, potentially leading to immunogenic responses .

Cellular Effects

Tolylene Diisocyanate (MIX OF ISOMERS) has profound effects on various cell types and cellular processes. It is known to cause respiratory sensitization and irritation upon inhalation, leading to conditions such as asthma and bronchitis . At the cellular level, Tolylene Diisocyanate can disrupt cell signaling pathways, alter gene expression, and affect cellular metabolism. For instance, exposure to Tolylene Diisocyanate has been shown to induce oxidative stress and inflammation in lung epithelial cells, leading to the activation of stress-responsive signaling pathways . These cellular effects can compromise cell function and viability, contributing to the overall toxicological profile of the compound.

Molecular Mechanism

The molecular mechanism of Tolylene Diisocyanate (MIX OF ISOMERS) involves its reactivity with nucleophilic sites on biomolecules. The isocyanate groups in Tolylene Diisocyanate can covalently bind to amino groups on proteins, forming stable carbamate adducts . This binding can inhibit enzyme activity, alter protein function, and trigger immune responses. Additionally, Tolylene Diisocyanate can induce changes in gene expression by modifying transcription factors and other regulatory proteins . These molecular interactions underpin the toxicological effects of Tolylene Diisocyanate and contribute to its potential as a respiratory sensitizer.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tolylene Diisocyanate (MIX OF ISOMERS) can vary over time. The compound is relatively stable under controlled conditions but can degrade upon exposure to moisture and light . Over time, Tolylene Diisocyanate can form degradation products that may have different toxicological profiles. Long-term exposure to Tolylene Diisocyanate in in vitro and in vivo studies has shown persistent respiratory and systemic effects, including chronic inflammation and fibrosis . These temporal effects highlight the importance of monitoring and controlling exposure to Tolylene Diisocyanate in laboratory and industrial settings.

Dosage Effects in Animal Models

The effects of Tolylene Diisocyanate (MIX OF ISOMERS) in animal models are dose-dependent. At low doses, the compound can cause mild respiratory irritation and sensitization . At higher doses, Tolylene Diisocyanate can induce severe toxic effects, including acute respiratory distress, systemic toxicity, and even mortality . Threshold effects have been observed, where a certain dose level triggers a significant increase in adverse effects. These findings underscore the need for careful dosage control and risk assessment when working with Tolylene Diisocyanate in experimental and industrial contexts.

Metabolic Pathways

Tolylene Diisocyanate (MIX OF ISOMERS) is metabolized through various pathways, primarily involving enzymatic reactions. The compound can undergo hydrolysis to form corresponding diamines, which are further metabolized by enzymes such as cytochrome P450 . These metabolic pathways can lead to the formation of reactive intermediates that may contribute to the toxic effects of Tolylene Diisocyanate. Additionally, the compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Tolylene Diisocyanate (MIX OF ISOMERS) is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific tissues, particularly in the respiratory tract, where it exerts its toxic effects. Tolylene Diisocyanate can also be transported across cell membranes, potentially affecting intracellular processes and localization . Understanding the transport and distribution of Tolylene Diisocyanate is crucial for assessing its toxicokinetics and potential health risks.

Subcellular Localization

Tolylene Diisocyanate (MIX OF ISOMERS) can localize to various subcellular compartments, influencing its activity and function. The compound can target specific organelles, such as the endoplasmic reticulum and mitochondria, where it can disrupt normal cellular processes . Post-translational modifications and targeting signals may direct Tolylene Diisocyanate to these compartments, affecting its interactions with biomolecules and contributing to its toxicological effects . Understanding the subcellular localization of Tolylene Diisocyanate is essential for elucidating its mechanism of action and potential health impacts.

Preparation Methods

Tolylene diisocyanate is synthesized through a multi-step process starting from toluene. The primary steps include:

Industrial production of toluene diisocyanate involves maintaining specific reaction conditions such as temperature and pressure to optimize yield and purity. The process is typically carried out in large-scale reactors with stringent safety measures due to the toxic nature of the intermediates and final product .

Comparison with Similar Compounds

Tolylene diisocyanate is compared with other diisocyanates such as methylene diphenyl diisocyanate and hexamethylene diisocyanate:

    Methylene Diphenyl Diisocyanate: This compound has a higher molecular weight and is used in the production of rigid polyurethane foams and elastomers.

    Hexamethylene Diisocyanate: This aliphatic diisocyanate is used in the production of coatings and adhesives.

Tolylene diisocyanate is unique due to its high reactivity and versatility in forming various polyurethane products. Its isomeric mixture allows for tailored properties in the final products .

Properties

IUPAC Name

2,4-diisocyanato-1-methylbenzene
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InChI

InChI=1S/C9H6N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3
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InChI Key

DVKJHBMWWAPEIU-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)N=C=O)N=C=O
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Molecular Formula

C9H6N2O2, Array
Record name TOLUENE-2,4-DIISOCYANATE
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Related CAS

28574-89-2, 6144-18-9, 26006-20-2
Record name Benzene, 2,4-diisocyanato-1-methyl-, trimer
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DSSTOX Substance ID

DTXSID7026156
Record name Toluene 2,4-diisocyanate
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Molecular Weight

174.16 g/mol
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Physical Description

Toluene-2,4-diisocyanate appears as colorless to yellow or dark liquid or solid with a sweet, fruity, pungent odor. Melting point 68 °F (20 °C). Evolves CO2 when moist. This can cause over-pressurization in an enclosed space.Toxic and carcinogenic. Used in polyurethane foams, coatings in floor and wood finishes, sealers, paints, concrete sealers for aircraft and tank trucks, elastomers in clay pipe seals, elastomers and coatings, and crosslinking agent for nylon. Rate of onset: Immediate Persistence: Hours - weeks Odor threshold: 0.4 - 2 ppm Source/use/other hazard: Polyurethane (wood coatings, foam), nylon industries; skin irritant., Liquid; Liquid, Other Solid, Colorless to pale-yellow solid or liquid (above 71 degrees F) with a sharp, pungent odor; [NIOSH], Melting point = 20 deg C; [ChemIDplus] Colorless to yellow liquid or solid with a sweet, pungent, fruity odor; mp = 19.5-21.5 deg C; [INCHEM PIMs], Clear colorless to pale yellow liquid with a pungent odor; [HSDB] Colorless to yellow liquid with a sharp odor; mp = 14 deg C; [Dow Chemical MSDS], COLOURLESS-TO-PALE YELLOW LIQUID OR CRYSTALS WITH PUNGENT ODOUR. TURNS PALE YELLOW ON EXPOSURE TO AIR., Colorless to pale-yellow solid or liquid (above 71 °F) with a sharp, pungent odor.
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Boiling Point

484 °F at 760 mmHg (EPA, 1998), 251 °C, BP: 126 °C at 11 mm Hg. Reacts with water with evolution of carbon dioxide., Specific gravity: 1.22 at 25 °C; BP: 250 °C; FP: 11.3-13.5 °C /80% 2,4:20% 2,6/, 484 °F
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Flash Point

270 °F (EPA, 1998), 127 °C, 260 °F (127 °C), 127 °C c.c., 270 °F for an 80/20% 2,4/ 2,6 TDI mixture, 260 °F
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Solubility

Decomposes (NTP, 1992), Very soluble in acetone, benzene, ethyl ether, Soluble in ether. acetone, and other organic solvents, Miscible with alcohol (decomposition). Miscible with ether, acetone, benzene, carbon tetrachloride, chlorobenzene, diglycol monomethyl ether, kerosene, olive oil, Solubility in water: reaction, Insoluble
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Density

1.2244 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.2244 at 20 °C/4 °C, Saturated liquid density: 75.879 lb/cu ft; liquid heat capacity: 0.398 Btu/lb-F; liquid thermal conductivity: 1.179 Btu-inch/hr-sq ft-F; liquid viscosity: 3.769 Centipoise (all at 85 °F), Saturated vapor pressure: 0.004 lb/sq in; saturated vapor density: 0.00011 lb/cu ft (all at 130 °F), Relative density (water = 1): 1.2, 1.2244 at 68 °F, 1.22
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Vapor Density

6 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.0 (Air = 1), Relative vapor density (air = 1): 6.0, 6
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Vapor Pressure

1 mmHg at 176 °F (EPA, 1998), 0.008 [mmHg], 0.01 [mmHg], 0.02 [mmHg], VP: 0.5 mm Hg at 25 °C /80% 2,4:20% 2,6/, 8.0X10-3 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 1.3, 0.01 mmHg at 77 °F, (77 °F): 0.01 mmHg
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Mechanism of Action

Exposure of workers to isocyanates may result in irritation and/or sensitization of the resp tract. An immunologic mechanism for sensitization has been presented. This investigation explored whether, as a possible mechanism for the irritation reaction, the toxic resp effect of isocyanates might be due to their ability to inhibit cholinesterase. Molar ratios of 50:1 or greater were required for 50% inhibition of purified human serum cholinesterase by 2,4-toluene diisocyanate. ..., ... The sensitizing agent /such as toluene diisocyanate/ acts in vivo to haptenate self-proteins, and this haptenated self-protein serves as the stimulus for generation of the allergic immune response., It ... has been reported that toluene diisocyanate forms antigenic complexes with proteins, transforms lymphocytes in sensitized individuals, induces skin-sensitizing antibodies in animals, and induces specific antibody formation., Toluene diisocyanate (TDI) has ... been found to suppress the incr of intracellular cyclic adenosine monophosphate (cAMP) by the beta-agonist isoproterenol in peripheral blood lymphocytes indicative of a pharmacologic mechanism of action. Research data suggest that isocyanates may cause nonspecific inhibition of a variety of membrane receptors & enzyme systems. Both immunologic & nonimmunologic mechanisms appear to be involved. Although much research has been directed toward the mechanism of isocyanate-induced disease, the complete pathophysiology remains unknown. /Toluene diisocyanate/
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Color/Form

Water-white to pale yellow liquid, Clear faintly yellow liquid, Colorless to pale yellow, solid or liquid (above 71 °F), Liquid at room temperature ... Darkens on exposure to sunlight

CAS No.

584-84-9, 1321-38-6, 26006-20-2
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Melting Point

67.1 to 70.7 °F (EPA, 1998), 20.5 °C, 22 °C, 67.1-70.7 °F, 71 °F
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